DHA-d5; Cervonic Acid-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

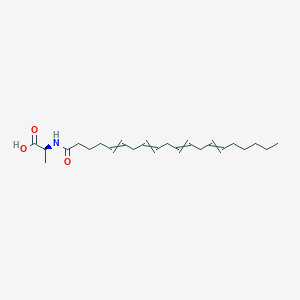

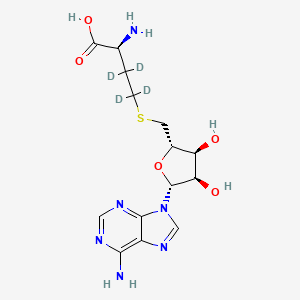

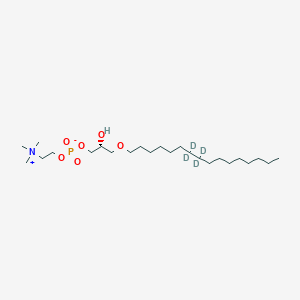

Docosahexaenoic Acid-d5 (DHA-d5): Cervonic Acid-d5 , is a deuterated form of docosahexaenoic acid. It is a long-chain omega-3 polyunsaturated fatty acid found in fish and algal oils. This compound is used primarily as an internal standard for the quantification of docosahexaenoic acid by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosahexaenoic Acid-d5 is synthesized through the deuteration of docosahexaenoic acid. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through catalytic hydrogenation using deuterium gas under controlled conditions .

Industrial Production Methods: The industrial production of docosahexaenoic acid typically involves the extraction from fish oil or algal oil. For the deuterated form, additional steps are required to introduce deuterium atoms. This can be done through chemical synthesis or microbial fermentation using deuterated substrates .

Chemical Reactions Analysis

Types of Reactions: Docosahexaenoic Acid-d5 undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert docosahexaenoic acid-d5 into other saturated or partially saturated fatty acids.

Substitution: Substitution reactions can occur at the carboxyl group, forming esters or amides.

Common Reagents and Conditions:

Oxidation: Common reagents include lipoxygenases and other oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Alcohols or amines in the presence of activating agents like dicyclohexylcarbodiimide.

Major Products:

Oxidation: Protectins, resolvins, maresins.

Reduction: Saturated or partially saturated fatty acids.

Substitution: Esters, amides.

Scientific Research Applications

Docosahexaenoic Acid-d5 has numerous applications in scientific research:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of docosahexaenoic acid.

Biology: Studied for its role in cellular membranes and its conversion to bioactive mediators.

Medicine: Investigated for its neuroprotective and anti-inflammatory properties.

Industry: Utilized in the production of high-purity omega-3 supplements

Mechanism of Action

Docosahexaenoic Acid-d5 exerts its effects through several mechanisms:

Membrane-Mediated Action: It stimulates the synthesis of neuronal phosphatidylserine, facilitating the activation of kinases such as Raf-1, protein kinase C, and Akt.

Metabolite Formation: It is metabolized to bioactive mediators like neuroprotectin D1, which has anti-inflammatory properties, and synaptamide, which promotes neurogenesis and synaptogenesis.

Comparison with Similar Compounds

Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with similar anti-inflammatory properties.

Alpha-Linolenic Acid (ALA): A shorter omega-3 fatty acid that can be converted to docosahexaenoic acid in the body.

Uniqueness: Docosahexaenoic Acid-d5 is unique due to its deuterated form, which makes it an ideal internal standard for analytical purposes. Its high degree of unsaturation and specific bioactive metabolites also distinguish it from other omega-3 fatty acids .

Properties

Molecular Formula |

C22H32O2 |

|---|---|

Molecular Weight |

333.5 g/mol |

IUPAC Name |

(4E,7E,10E,13E,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9+,13-12+,16-15+,19-18+/i1D3,2D2 |

InChI Key |

MBMBGCFOFBJSGT-ILGRGWKESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

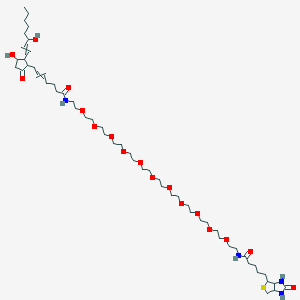

![5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(Z)-(16-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B10767542.png)

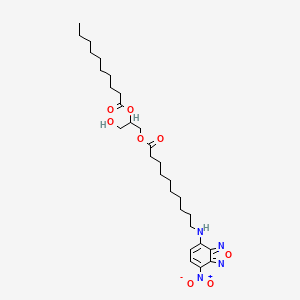

![(Z)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide](/img/structure/B10767575.png)

![Methyl 5-(4-methoxyphenyl)-4-[(E)-phenyldiazenyl]-1H-pyrazole-3-carboxylate](/img/structure/B10767584.png)